molecular formula C15H10Cl2O2 B7785138 1,3-Bis(2-chlorophenyl)propane-1,3-dione

1,3-Bis(2-chlorophenyl)propane-1,3-dione

Cat. No.: B7785138
M. Wt: 293.1 g/mol
InChI Key: QQYQUUADLMHXNW-UHFFFAOYSA-N
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Description

1,3-Bis(2-chlorophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10Cl2O2 and a molecular weight of 293.14 g/mol . This compound is characterized by the presence of two chlorophenyl groups attached to a propane-1,3-dione backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-chlorophenyl)propane-1,3-dione can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,3-Bis(2-chlorophenyl)propane-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-chlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2-chlorophenyl)propane-1,3-dione is unique due to its specific substitution pattern and the presence of two chlorophenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1,3-bis(2-chlorophenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-12-7-3-1-5-10(12)14(18)9-15(19)11-6-2-4-8-13(11)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYQUUADLMHXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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